molecular formula C9H11FO2 B6328093 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene CAS No. 1555811-84-1

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene

Cat. No.: B6328093
CAS No.: 1555811-84-1
M. Wt: 170.18 g/mol
InChI Key: WBRAWNAZGLIYHN-UHFFFAOYSA-N
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Description

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxymethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene typically involves the protection of hydroxyl groups using methoxymethyl (MOM) chloride. For instance, 2-bromo-4-fluorophenol can be treated with potassium carbonate and MOM chloride in dry acetone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar protection and substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 4-fluoro-1-(methoxymethoxy)-2-methylbenzoic acid .

Scientific Research Applications

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene involves its ability to undergo substitution reactions. The fluorine and methoxymethoxy groups can be replaced with other functional groups, introducing specific chemical properties into the resulting compounds. This makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-methoxy-2-nitrobenzene: Similar in structure but contains a nitro group instead of a methoxymethoxy group.

    2-Fluoro-4-methoxy-1-nitrobenzene: Similar but with different positions of the fluorine and methoxy groups.

    4-Fluoro-1-(methoxymethoxy)-2-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of a methyl group.

Uniqueness

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is unique due to the presence of the methoxymethoxy group, which provides distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-fluoro-1-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAWNAZGLIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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